molecular formula C12H19N3O3 B5712951 4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-nitrophenol

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-nitrophenol

Cat. No. B5712951
M. Wt: 253.30 g/mol
InChI Key: ALEQYSMVRPJRLF-UHFFFAOYSA-N
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Description

4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-2-nitrophenol, commonly known as DNOC, is a nitrophenol derivative that has been extensively studied for its potential use as an herbicide. DNOC has been widely used in agriculture to control weeds, but its use has been restricted due to its toxicity. Despite its limitations, DNOC has been the subject of many scientific studies due to its unique chemical properties and potential applications.

Mechanism of Action

DNOC acts as an uncoupler of oxidative phosphorylation, disrupting the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DNOC has been shown to have toxic effects on a variety of organisms, including humans, due to its ability to disrupt mitochondrial function. Exposure to DNOC can cause symptoms such as nausea, vomiting, and abdominal pain. Chronic exposure to DNOC has been linked to liver and kidney damage, as well as neurological effects.

Advantages and Limitations for Lab Experiments

DNOC has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells and its use as a model compound for the study of nitrophenol metabolism in bacteria. However, its toxicity limits its use in certain experiments and requires careful handling.

Future Directions

There are several potential future directions for the study of DNOC. One area of research could focus on the development of less toxic derivatives of DNOC that could be used as herbicides. Additionally, the study of DNOC's potential as an anticancer agent could be further explored. Finally, the effects of DNOC on soil microbial communities could be studied in greater detail to better understand its impact on the environment.

Synthesis Methods

DNOC can be synthesized by the nitration of 4-nitrophenol, followed by the reduction of the nitro group to an amino group, and then the alkylation of the amino group with dimethylaminoethyl chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

DNOC has been used in various scientific studies, including as a model compound for the study of nitrophenol metabolism in bacteria. It has also been used in the study of the effects of nitrophenols on soil microbial communities. Additionally, DNOC has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-13(2)6-7-14(3)9-10-4-5-12(16)11(8-10)15(17)18/h4-5,8,16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQYSMVRPJRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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